molecular formula C17H14Cl2N6O B597900 RO495

RO495

Cat. No.: B597900
M. Wt: 389.2 g/mol
InChI Key: LNGDQKGREFSTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO495 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, including high-performance liquid chromatography, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

RO495 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

RO495 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of TYK2 and its effects on various signaling pathways.

    Biology: Employed in research on immune responses and inflammatory diseases due to its ability to modulate cytokine signaling.

    Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases and other conditions involving dysregulated immune responses.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting TYK2 and related pathways .

Comparison with Similar Compounds

RO495 is unique in its high potency and selectivity for TYK2 inhibition. Similar compounds include:

Compared to these compounds, this compound’s specificity for TYK2 makes it particularly valuable for studying TYK2-specific pathways and developing targeted therapies .

Properties

IUPAC Name

N-[2-[(2-amino-6-methylpyrimidin-4-yl)amino]pyridin-4-yl]-2,6-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N6O/c1-9-7-14(25-17(20)22-9)24-13-8-10(5-6-21-13)23-16(26)15-11(18)3-2-4-12(15)19/h2-8H,1H3,(H4,20,21,22,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGDQKGREFSTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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